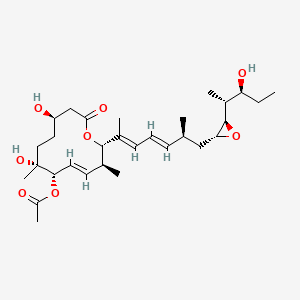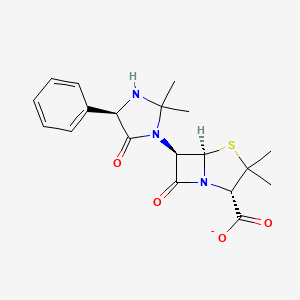
Hetacillin(1-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hetacillin(1-) is a beta-lactam antibiotic that belongs to the aminopenicillin family. It is a prodrug, meaning it has no antibacterial activity itself but is converted in the body to ampicillin, which is active against a variety of bacteria . Hetacillin(1-) is known for its ability to inhibit bacterial cell wall synthesis, making it effective against both gram-positive and gram-negative bacteria .
Vorbereitungsmethoden
Hetacillin(1-) is synthesized by reacting ampicillin with acetone . The reaction involves the formation of a stable intermediate that can be administered orally or via injection. In aqueous solutions, Hetacillin(1-) is unstable and quickly releases acetone, reverting to ampicillin . Industrial production methods typically involve the use of high-purity reagents and controlled reaction conditions to ensure the stability and efficacy of the final product.
Analyse Chemischer Reaktionen
Hetacillin(1-) undergoes several types of chemical reactions, including:
Hydrolysis: In aqueous solutions, Hetacillin(1-) hydrolyzes to form ampicillin and acetone.
Oxidation and Reduction:
Substitution: Hetacillin(1-) can participate in substitution reactions, particularly in the presence of nucleophiles that target the beta-lactam ring.
Common reagents used in these reactions include water (for hydrolysis) and various nucleophiles for substitution reactions. The major product formed from these reactions is ampicillin, which retains the antibacterial properties of Hetacillin(1-).
Wissenschaftliche Forschungsanwendungen
Hetacillin(1-) has several scientific research applications, including:
Wirkmechanismus
Hetacillin(1-) exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which are essential for cell wall integrity . This leads to cell lysis and death of the bacteria. The conversion of Hetacillin(1-) to ampicillin in the body ensures that it retains the antibacterial properties of ampicillin while potentially offering improved pharmacokinetic properties .
Vergleich Mit ähnlichen Verbindungen
Hetacillin(1-) is similar to other beta-lactam antibiotics, particularly those in the aminopenicillin family. Some similar compounds include:
Ampicillin: The active form of Hetacillin(1-), used widely in the treatment of bacterial infections.
Bacampicillin: Another prodrug of ampicillin, designed to improve oral bioavailability.
Epicillin: A semisynthetic penicillin with similar antibacterial properties.
Pivampicillin: A prodrug of ampicillin with enhanced stability in acidic environments.
Talampicillin: Another ampicillin prodrug with improved pharmacokinetic properties.
Hetacillin(1-) is unique in its rapid conversion to ampicillin and its potential for reduced degradation by beta-lactamase enzymes .
Eigenschaften
Molekularformel |
C19H22N3O4S- |
|---|---|
Molekulargewicht |
388.5 g/mol |
IUPAC-Name |
(2S,5R,6R)-6-[(4R)-2,2-dimethyl-5-oxo-4-phenylimidazolidin-1-yl]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C19H23N3O4S/c1-18(2)13(17(25)26)21-15(24)12(16(21)27-18)22-14(23)11(20-19(22,3)4)10-8-6-5-7-9-10/h5-9,11-13,16,20H,1-4H3,(H,25,26)/p-1/t11-,12-,13+,16-/m1/s1 |
InChI-Schlüssel |
DXVUYOAEDJXBPY-NFFDBFGFSA-M |
Isomerische SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)N3C(=O)[C@H](NC3(C)C)C4=CC=CC=C4)C(=O)[O-])C |
Kanonische SMILES |
CC1(C(N2C(S1)C(C2=O)N3C(=O)C(NC3(C)C)C4=CC=CC=C4)C(=O)[O-])C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


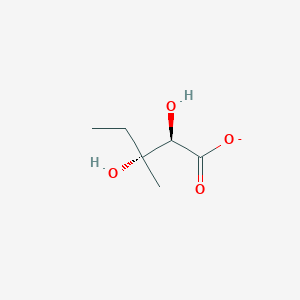
![methyl (2R)-2-[(1S,5R,6S,7S,11S,13R,17S)-7-hydroxy-6,10-dimethyl-4,8,15-trioxo-3,14-dioxatetracyclo[11.4.0.01,5.06,11]heptadec-9-en-17-yl]propanoate](/img/structure/B1257548.png)
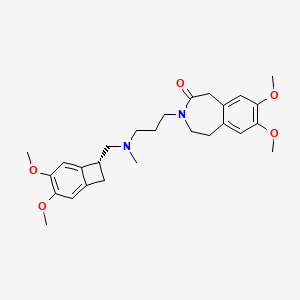


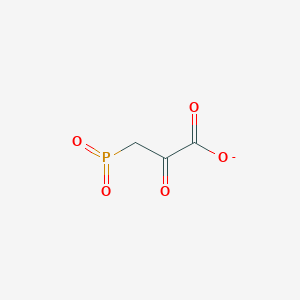


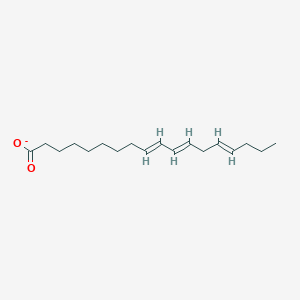
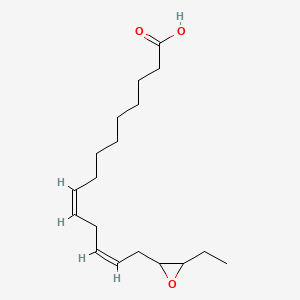
![(2S,3S)-2-benzoyl-1,3,8,10-tetrahydroxy-9-(4-methoxy-6-oxopyran-2-yl)-5-oxatricyclo[4.3.1.03,8]decan-4-one](/img/structure/B1257567.png)
![(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methylpentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(3R)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carbonyl]amino]pentanediamide;2,2,2-trifluoroacetic acid](/img/structure/B1257568.png)
